4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile
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Overview
Description
4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile is a chemical compound with the molecular formula C15H24N2O3. This compound is known for its unique structure, which includes a morpholine ring, a butanoyl group, and a cyclohexyloxy substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile typically involves the reaction of morpholine with 2-cyclohexyloxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with cyanogen bromide to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Cyclohexyloxybutanoyl)piperidine-3-carbonitrile
- 4-(2-Cyclohexyloxybutanoyl)pyrrolidine-3-carbonitrile
- 4-(2-Cyclohexyloxybutanoyl)azetidine-3-carbonitrile
Uniqueness
4-(2-Cyclohexyloxybutanoyl)morpholine-3-carbonitrile is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
4-(2-cyclohexyloxybutanoyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-2-14(20-13-6-4-3-5-7-13)15(18)17-8-9-19-11-12(17)10-16/h12-14H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDJELCPRGEGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1C#N)OC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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